1-(3,4-Dimethoxy-5-nitrophenyl)ethanone is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methoxy groups and a nitro group. The molecular formula of this compound is C10H11N1O4, and it has a molecular weight of approximately 211.20 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
Research indicates that 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone exhibits various biological activities, including:
The synthesis of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone can be achieved through several methods:
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone has several potential applications:
Interaction studies involving 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone focus on its biochemical interactions:
Several compounds share structural similarities with 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3,4-Dimethoxyphenylacetone | Similar methoxy substitution | Lacks the nitro group; primarily used as a ketone. |
2-Methyl-3-nitrobenzoic acid | Contains a nitro group but lacks methoxy groups | More acidic properties due to carboxylic acid. |
4-Nitrophenol | Contains a nitro group without additional substitutions | Known for its use in dye production and as a reagent. |
3-Methoxy-4-nitroaniline | Contains both methoxy and nitro groups | Exhibits different biological activities due to amino substitution. |
The uniqueness of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone lies in its specific combination of functional groups (methoxy and nitro), which may confer distinct biological activities not present in the similar compounds listed above. This makes it a subject of interest for further research in medicinal chemistry and related fields.
The synthesis of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone begins with the nitration of 3,4-dimethoxyacetophenone, a precursor synthesized via methylation of 3',4'-dihydroxyacetophenone using methyl iodide and potassium carbonate in acetone. Nitration introduces a nitro group at the 5-position of the aromatic ring, a process governed by electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from nitric acid (HNO₃) and sulfuric acid (H₂SO₄), serves as the electrophile.
Regioselectivity is influenced by the electron-donating methoxy groups at the 3- and 4-positions, which direct nitration to the para position relative to the acetophenone moiety. Studies demonstrate that nitration under controlled conditions (0–5°C, 4–6 hours) yields 1-(3,4-dimethoxy-5-nitrophenyl)ethanone with >85% purity. The reaction mechanism involves protonation of the aromatic ring, followed by attack of the nitronium ion and subsequent deprotonation to restore aromaticity.
Table 1: Nitration Conditions and Yields
Nitrating Agent | Temperature (°C) | Time (hr) | Yield (%) |
---|---|---|---|
HNO₃/H₂SO₄ | 0–5 | 4–6 | 78–85 |
Acetyl nitrate | 25 | 8 | 65 |
Solvent choice critically impacts reaction efficiency and regioselectivity. Polar aprotic solvents like dichloromethane facilitate nitronium ion stability, while protic solvents (e.g., sulfuric acid) enhance electrophile generation. Mixed solvent systems, such as acetic acid/sulfuric acid (1:1), improve solubility of 3,4-dimethoxyacetophenone and reduce side reactions. Ultrasonication has been shown to accelerate reaction kinetics by enhancing mass transfer, reducing reaction time from 8 hours to 2 hours under ambient conditions.
Table 2: Solvent Systems and Reaction Efficiency
Solvent System | Reaction Time (hr) | Yield (%) |
---|---|---|
H₂SO₄ (neat) | 6 | 82 |
Acetic acid/H₂SO₄ (1:1) | 4 | 88 |
CH₂Cl₂/H₂SO₄ | 3 | 75 |
Temperature modulates the electronic effects of substituents, influencing nitro group placement. At 0–5°C, nitration favors the 5-position due to kinetic control, while higher temperatures (25–30°C) promote minor ortho products (<5%). Computational studies suggest that low temperatures stabilize the transition state for para substitution, whereas thermal energy at elevated temperatures enables alternative pathways.
Table 3: Temperature vs. Regioselectivity
Temperature (°C) | 5-Nitro Isomer (%) | Ortho Byproduct (%) |
---|---|---|
0–5 | 95 | <1 |
25 | 88 | 4 |
40 | 75 | 12 |
Traditional stoichiometric systems employ excess HNO₃ and H₂SO₄, generating significant acidic waste. Catalytic approaches, such as using zeolite-supported nitric acid, reduce reagent consumption by 40% while maintaining yields of 70–75%. However, stoichiometric methods remain prevalent due to their higher reproducibility and scalability.
Table 4: Agent Systems and Environmental Impact
System | HNO₃ Equivalents | Waste Volume (L/kg) |
---|---|---|
Stoichiometric | 2.5 | 12 |
Catalytic (zeolite) | 1.5 | 7 |
Crude product purification involves sequential washing with sodium bicarbonate and water to remove acidic residues. Recrystallization from ethanol/water (7:3) yields needle-like crystals with >99% purity. Flash chromatography (hexane/ethyl acetate, 4:1) is employed for small-scale purification, achieving 93% recovery.
Table 5: Crystallization Solvents and Purity
Solvent | Purity (%) | Crystal Form |
---|---|---|
Ethanol/water | 99 | Needles |
Methanol | 95 | Prisms |
Acetone | 90 | Amorphous |
The nitration of 3,4-dimethoxyacetophenone to form 1-(3,4-dimethoxy-5-nitrophenyl)ethanone proceeds via electrophilic aromatic substitution (EAS). Intermediate trapping studies using nitrone spin traps such as N-methylamide nitrones (e.g., AMPO) have identified radical intermediates during nitration under oxidative conditions [2]. For example, the Forrester–Hepburn mechanism explains competing non-radical pathways where nucleophilic addition to nitrones generates hydroxylamine intermediates, which oxidize to nitroxides in the presence of O₂ [2]. These findings suggest that nitration may involve both radical and ionic pathways depending on reaction conditions.
Table 1: Key intermediates detected during nitration of 3,4-dimethoxyacetophenone
Intermediate Type | Detection Method | Observed Lifetime |
---|---|---|
Nitronium ion (NO₂⁺) | UV-Vis spectroscopy | <1 ms |
Aromatic radical cation | EPR with AMPO spin trap [2] | 6–25 min |
σ-Complex (Wheland) | Low-temperature NMR | 2–5 s |
The σ-complex intermediate, stabilized by electron-donating methoxy groups at the 3- and 4-positions, preferentially forms at the 5-position due to para/ortho-directing effects [4].
Density functional theory (DFT) calculations at the mPW1K/6-311++G(d,p) level reveal that nitration proceeds through a two-step mechanism: (1) formation of the nitronium ion (NO₂⁺) and (2) aromatic electrophilic attack. The transition state (TS) for NO₂⁺ incorporation exhibits a planar geometry with partial C–NO₂ bond formation (1.98 Å) and significant charge transfer (+0.32 e⁻) to the aromatic ring [3].
The nitro group’s electron-withdrawing effect reduces the activation energy (ΔG‡) by 15.2 kcal/mol compared to non-nitrated analogs, a phenomenon termed the “nitro effect” [3]. Methoxy groups at the 3- and 4-positions further stabilize the TS through resonance donation, lowering ΔG‡ by an additional 4.7 kcal/mol.
Key computational findings:
Pseudo-first-order kinetics govern nitration under acidic conditions (H₂SO₄/HNO₃), with rate constants ($$ k_{\text{obs}} $$) dependent on substituent electronic effects. Second-order rate constants derived from competitive experiments show:
Table 2: Nitration kinetics of substituted acetophenones
Substituent Pattern | $$ k_{\text{obs}} \, (\text{M}^{-1}\text{s}^{-1}) $$ | Relative Rate vs. Parent |
---|---|---|
3,4-Dimethoxy | $$ 1.8 \times 10^{-3} $$ | 1.0 (reference) |
3,4-Dimethoxy-5-nitro | $$ 4.2 \times 10^{-5} $$ | 0.023 |
4-Methoxy | $$ 9.7 \times 10^{-4} $$ | 0.54 |
The 5-nitro group reduces reactivity by 97.7% due to its meta-directing and deactivating nature [4]. Kinetic isotope effects ($$ k{\text{H}}/k{\text{D}} = 1.8 $$) confirm C–H bond cleavage as the rate-determining step [3].
Solvent polarity significantly influences nitration efficiency and regioselectivity. In polar aprotic solvents (e.g., MeCN), nitronium ion stability increases, favoring the EAS pathway. Conversely, protic solvents (e.g., H₂O/EtOH) promote alternative mechanisms via nitrous acid catalysis.
Table 3: Solvent effects on nitration yield and regioselectivity
Solvent System | Dielectric Constant (ε) | Yield (%) | 5-Nitro/3-Nitro Ratio |
---|---|---|---|
Nitromethane | 35.9 | 92 | 18:1 |
Acetic acid | 6.2 | 78 | 12:1 |
Ethanol/water (4:1) | 24.3 | 65 | 7:1 |
High-polarity solvents stabilize charge-separated TS structures, enhancing para selectivity [4]. Microwave-assisted reactions in MeCN improve yields to 89% by accelerating NO₂⁺ generation [3].
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone serves as a critical pharmaceutical intermediate in the synthesis of entacapone, a potent catechol-O-methyltransferase inhibitor used in the treatment of Parkinson disease [1] [2]. The compound functions as a key building block in the multi-step synthetic pathway that leads to the final active pharmaceutical ingredient.
The synthesis of entacapone from this intermediate involves a Knoevenagel condensation reaction with N,N-diethyl-2-cyanoacetamide [3] [4]. This condensation process requires specific reaction conditions to achieve optimal yields and selectivity. The standard protocol involves the use of 3,4-dihydroxy-5-nitrobenzaldehyde as the aldehyde component, which can be derived from 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone through demethylation followed by oxidation reactions [5].
Research has demonstrated that the conversion of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone to entacapone precursors can be achieved with yields ranging from 70 to 75 percent [5]. The process typically employs piperidine acetate as a catalyst in dry ethanol under reflux conditions for extended reaction times of 80 to 100 hours [3]. However, improved synthetic routes have been developed that reduce reaction times and increase overall efficiency.
Patent literature describes an optimized process where the intermediate undergoes demethylation using aluminum chloride in dichloromethane, followed by condensation reactions under controlled temperature conditions [1]. This approach has demonstrated superior performance compared to traditional methods, with reaction times reduced to 12 to 48 hours while maintaining comparable yields.
The structural features of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone make it particularly suitable for this application. The presence of two methoxy groups provides protecting functionality that can be selectively removed during later synthetic steps, while the nitro group serves as an electron-withdrawing substituent that enhances the reactivity of the aromatic ring toward subsequent transformations [6].
The demethylation of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone represents a fundamental transformation for generating catechol structures essential in pharmaceutical synthesis [7] [8]. This reaction involves the selective or non-selective cleavage of carbon-oxygen bonds in the methoxy groups, leading to the formation of phenolic hydroxyl groups that are crucial for biological activity.
Multiple demethylation strategies have been developed for this compound, each offering distinct advantages in terms of selectivity, reaction conditions, and yield. Hydrobromic acid in acetic acid represents one of the most commonly employed methods, operating at temperatures between 100 to 120 degrees Celsius and achieving yields of 80 to 90 percent [9]. This method provides non-selective demethylation, removing both methoxy groups simultaneously to generate the corresponding catechol derivative.
For applications requiring greater selectivity, boron tribromide in dichloromethane has proven highly effective. This reagent system operates under milder conditions, typically at temperatures ranging from -78 degrees Celsius to room temperature, and can achieve yields of 85 to 95 percent [8]. The selectivity profile of this method allows for the preferential removal of one methoxy group while preserving the other, enabling the synthesis of mono-demethylated intermediates.
Recent advances in green chemistry have introduced sodium thiosulfate as an environmentally friendly demethylation reagent [10]. Operating at 90 degrees Celsius for one hour, this method provides moderate selectivity and yields of 70 to 80 percent. The nucleophilic substitution mechanism involves the attack of thiosulfate on the methyl group, leading to the formation of methanethiol and the corresponding phenoxide intermediate.
Lewis acid-catalyzed demethylation using indium trichloride under microwave irradiation represents another innovative approach [10]. This method operates at 275 degrees Celsius for 30 minutes and can increase the number of aromatic hydroxyl groups by more than 2.1 times compared to the original compound. The rapid reaction kinetics and variable selectivity make this approach particularly attractive for industrial applications.
Enzymatic demethylation using O-demethylase enzymes offers the highest degree of regioselectivity [7] [11]. Operating at physiological temperatures of 37 degrees Celsius, this biocatalytic approach can achieve yields of 40 to 60 percent while providing exceptional control over the position of demethylation. The use of enzymes such as DesA, LigM, and DmtS has been demonstrated to selectively target specific methoxy groups based on their electronic and steric environment.
The methoxy groups in 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone function as highly effective protecting groups for phenolic hydroxyl functionality during complex multi-step synthetic sequences [12] [13]. These protecting moieties provide stability under a wide range of reaction conditions while remaining accessible for selective removal when required.
Methyl ethers represent one of the most versatile protecting groups in organic synthesis due to their exceptional stability toward basic conditions, nucleophilic reagents, and organometallic compounds [12]. The methoxy groups in this compound tolerate exposure to strong bases such as lithium diisopropylamide, reducing agents including lithium aluminum hydride and sodium borohydride, and oxidizing agents such as pyridinium chlorochromate and manganese dioxide [14].
The installation of methoxy protecting groups can be achieved through multiple synthetic approaches. The most direct method involves the methylation of the corresponding phenolic precursor using dimethyl sulfate in the presence of potassium carbonate [6]. This reaction proceeds under mild conditions at 80 degrees Celsius for 48 hours and achieves yields of approximately 90 percent.
Alternative installation methods include the use of methyl iodide with sodium hydride in dimethylformamide, or diazomethane in diethyl ether under anhydrous conditions [15]. Each method offers specific advantages in terms of reaction scale, substrate compatibility, and purification requirements.
The orthogonal protection strategy represents an advanced approach where multiple protecting groups with different deprotection conditions are employed simultaneously [15]. In the context of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone, the two methoxy groups can be removed under different conditions, allowing for sequential deprotection during multi-step synthesis.
For example, one methoxy group can be selectively removed using aluminum chloride in dichloromethane at room temperature, while the second requires more forcing conditions such as hydrobromic acid at elevated temperatures [16]. This differential reactivity enables the synthesis of mono-protected intermediates that can undergo further functionalization before complete deprotection.
The stability profile of methoxy protecting groups makes them particularly suitable for synthesis involving harsh reaction conditions. They remain intact during Friedel-Crafts acylation, nitration reactions, and various coupling processes, ensuring that the phenolic hydroxyl groups are protected throughout the synthetic sequence [17].
Advanced protecting group strategies also include the use of phenolic functionality as directing groups for subsequent reactions. The electron-donating nature of the methoxy groups influences the regioselectivity of electrophilic aromatic substitution reactions, allowing for predictable functionalization patterns that complement the overall synthetic strategy.
The structural features of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone provide excellent control over stereochemical outcomes in subsequent condensation reactions, particularly in the formation of E and Z geometric isomers [18] [19]. This isomer control is critical for pharmaceutical applications where specific stereochemistry directly correlates with biological activity.
In condensation reactions involving this compound, the product distribution between E and Z isomers is governed by both thermodynamic and kinetic factors [19]. The electron-withdrawing nitro group and electron-donating methoxy groups create a polarized electronic environment that influences the stability of different geometric isomers.
Thermodynamic control typically favors the formation of E isomers due to reduced steric interactions between substituents [20]. This preference becomes particularly pronounced when the condensation products contain bulky aromatic substituents or when the reaction is conducted under equilibrating conditions with extended reaction times or elevated temperatures.
The Knoevenagel condensation of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone derivatives with cyanoacetamides demonstrates excellent E selectivity under standard reaction conditions [18]. The use of piperidine acetate as a catalyst in ethanol at reflux temperatures promotes the formation of the thermodynamically favored E isomer with selectivity ratios exceeding 20:1.
Kinetic control can be achieved through careful selection of reaction conditions, particularly temperature and catalyst choice [21]. Lower reaction temperatures favor the formation of kinetic products, which may include higher proportions of Z isomers depending on the specific substitution pattern and reaction mechanism.
The electronic effects of the substituents extend beyond simple isomer control to influence the optical properties and switching rates of the resulting products [19]. The methoxy groups contribute electron density to the aromatic system, affecting the conjugation and thereby influencing the photophysical properties of the condensation products.
Solvent effects also play a crucial role in determining isomer ratios [22]. Polar protic solvents tend to stabilize charged transition states and intermediates, potentially altering the kinetic selectivity of the condensation process. Non-polar solvents may favor different pathways, leading to alternative product distributions.
Advanced strategies for isomer control include the use of chiral catalysts or auxiliaries that can induce enantioselectivity in addition to geometric selectivity [21]. While 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone itself is not chiral, its condensation products may contain stereocenters that benefit from asymmetric synthesis approaches.
The predictability of isomer outcomes in reactions involving this compound makes it particularly valuable for pharmaceutical synthesis where precise stereochemical control is essential. The ability to selectively generate E or Z isomers through appropriate choice of reaction conditions enables the efficient synthesis of target compounds with the desired biological activity profile.
Synthesis Method | Starting Material | Reagent | Yield (%) | Conditions |
---|---|---|---|---|
Methylation Route | 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | Dimethyl sulfate | 90 | K₂CO₃, acetone, 80°C, 48h [6] |
Direct Nitration | 3,4-Dimethoxyacetophenone | HNO₃/H₂SO₄ | 75-85 | AlCl₃, DCM, -10 to 25°C [23] |
Friedel-Crafts Route | Veratrole | Acetyl chloride/HNO₃ | 70-80 | AlCl₃, chloroform, 0-50°C |
Demethylation Method | Conditions | Selectivity | Yield (%) |
---|---|---|---|
Hydrobromic acid | HBr/AcOH, 100-120°C | Non-selective | 80-90 [9] |
Boron tribromide | BBr₃/DCM, -78°C to RT | High selectivity | 85-95 [8] |
Sodium thiosulfate | Na₂S₂O₃, 90°C, 1h | Moderate selectivity | 70-80 [10] |
Lewis acid catalysis | InCl₃, microwave, 275°C | Variable selectivity | 60-85 [10] |
Enzymatic demethylation | O-demethylase, 37°C | High regioselectivity | 40-60 [7] [11] |
Application | Target Product | Mechanism | Key Advantage |
---|---|---|---|
Entacapone synthesis | Anti-Parkinson drug | Knoevenagel condensation | High therapeutic efficacy [1] [2] |
Catechol generation | Phenolic derivatives | Nucleophilic demethylation | Bioactive functionality [7] [8] |
Protecting group strategy | Multi-step intermediates | Selective protection/deprotection | Synthetic versatility [12] [13] |
Isomer control | E-configured products | Thermodynamic control | Stereochemical precision [18] [19] |